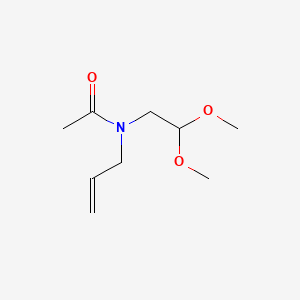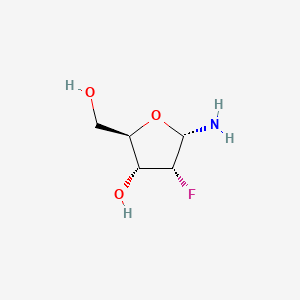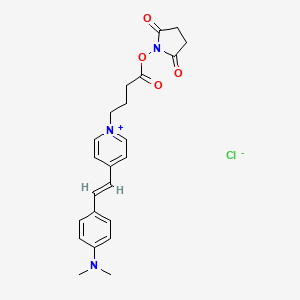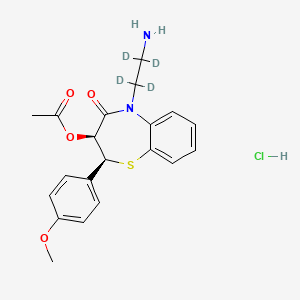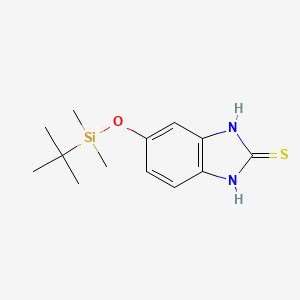
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride
Descripción general
Descripción
“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug . It has the molecular formula C6H10ClN3O2S .
Molecular Structure Analysis
The molecular structure of “(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” can be represented by the SMILES stringCl.NNc1ccc(cc1)S(N)(=O)=O . Its molecular weight is 223.68 . Physical And Chemical Properties Analysis
“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a solid compound . It is soluble in water .Aplicaciones Científicas De Investigación
Metabolic Research
Stable isotope labeling, such as with (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride, allows researchers to study metabolic pathways in vivo in a safe manner . This compound can be used to trace and quantify various metabolic processes, providing valuable insights into the functioning of biological systems.
Environmental Studies
Stable isotope-labeled compounds like (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride are used as environmental pollutant standards for the detection of contaminants in air, water, soil, sediment, and food . They can help in understanding the fate and transport of pollutants in the environment.
Clinical Diagnostics
In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride could potentially be used in these applications, providing valuable diagnostic information.
Organic Chemistry
Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, etc . (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride can be used to study the structure, reaction mechanism, and reaction kinetics of compounds.
Proteomics Research
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride can be used in proteomics research . It can help in the identification and quantification of proteins, understanding their functions, interactions, and modifications.
Safety and Hazards
Mecanismo De Acción
- One possible target could be cyclooxygenase (COX), an enzyme responsible for prostaglandin synthesis. COX exists in two isoforms: COX-1 (constitutive) and COX-2 (inducible). Inhibition of COX leads to reduced prostaglandin production, which affects inflammation and pain .
- The compound’s interaction with COX may involve reversible binding to the active site, preventing the conversion of arachidonic acid to prostaglandins .
Target of Action
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydrazinylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H/i1D,2D,3D,4D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-FOMJDCLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN)[2H])[2H])S(=O)(=O)N)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)

